Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
Overview
Description
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate is a chemical compound with a molecular weight of 185.22 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 185.22 . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate and its derivatives are widely used in the synthesis of novel compounds, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. This compound was synthesized from ethyl N-benzyl-3-oxopiperidine-4-carboxylate through multiple steps, including hydrogenation, protection, methylation, oximation, hydrolysis, esterification, and ammonolysis. In the crystal structure, molecules form a porous three-dimensional network with solvent-free hydrophobic channels (Wang et al., 2008).
Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical and chemical products. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a crucial intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process involves multiple steps, starting from easily available reagents and proceeding through substitution, reduction, oxidation, and acylation. The method is noted for its ease of operation and potential for industrial scale-up (Chen Xin-zhi, 2011).
Application in Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from this compound derivatives, have been identified as potential dyes for application in liquid crystal displays. These new dyes demonstrate a high orientation parameter in nematic liquid crystal, indicating their suitability for this application (Bojinov & Grabchev, 2003).
Role in Chemical Synthesis
This compound is used in various chemical syntheses, including the preparation of novel organic molecules and potential drugs. For example, a novel tacrine derivative, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, was synthesized and found to reduce cell death induced by various compounds. It acts as a calcium promotor and induces the expression of antiapoptotic proteins, highlighting its potential therapeutic properties (Orozco et al., 2004).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of the compound, it is likely that it impacts multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability .
Properties
IUPAC Name |
ethyl 4-methyl-2-oxopiperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJAPRPTBRPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCNC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568412 | |
Record name | Ethyl 4-methyl-2-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102943-15-7 | |
Record name | Ethyl 4-methyl-2-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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